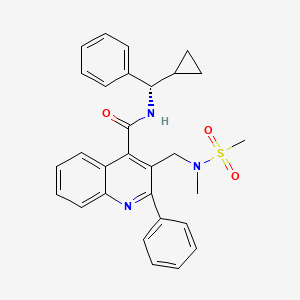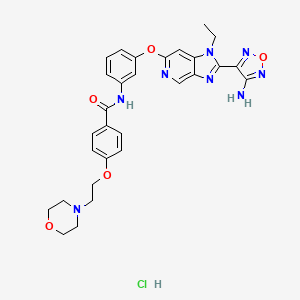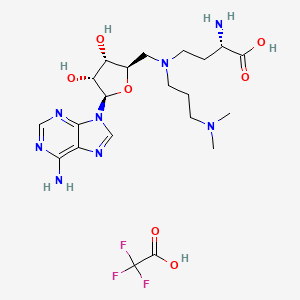
GSK931145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK931145 is a newly developed positron emission tomography (PET) radioligand suitable for quantifying glycine transporter (GlyT1) availability in the living brain.
Wissenschaftliche Forschungsanwendungen
PET Radiotracer for Glycine Transporter Type 1 (GlyT1)
GSK931145 is a novel PET radiotracer used for imaging the glycine transporter type 1 (GlyT1) in the human brain. It has shown promising characteristics in preclinical species and has been studied in healthy human volunteers for GlyT1 occupancy using PET scans (Searle et al., 2010). This research highlights its potential use in studying the central nervous system and its functions.
Role in Gene Set Enrichment Analysis
While not directly related to GSK931145, the methodology of Gene Set Enrichment Analysis (GSEA) could be relevant for interpreting genomic data in research involving GSK931145. GSEA allows for insights into biological pathways, which could be crucial in understanding the effects and mechanisms of GSK931145 at a genomic level (Subramanian et al., 2005).
Interaction with T Cell Proliferation and Interleukin 2 Production
GSK931145, through its targeting of GlyT1, might interact with cellular functions such as T cell proliferation and interleukin 2 production. This interaction is crucial in understanding its role in immunological responses and potential therapeutic applications (Ohteki et al., 2000).
Biodistribution and Radiation Dosimetry
The biodistribution and radiation dosimetry of 11C-GSK931145 have been studied in primates and humans through PET scans. This research is vital for understanding the safety profile and radiation exposure associated with the use of GSK931145 as a PET radiotracer (Bullich et al., 2011).
Role in Genomics Research
GSK931145's potential role in genomics research, although not directly cited, could be inferred from studies on genomic databases like the Genome Sequence Archive. These databases provide a platform for managing huge sequence data, which could be instrumental in the genomic analysis of GSK931145's effects (Chen et al., 2021).
Application in Gene Therapy
While not directly linked to GSK931145, gene therapy research, like the development of ex vivo hematopoietic stem cell gene therapy, provides a context for understanding the potential therapeutic applications of GSK931145 in genetic diseases (Aiuti et al., 2017).
Translational Characterization
The translational characterization of [11C]GSK931145 as a PET ligand for GlyT-1 in primates and humans provides essential information on its pharmacokinetics, biodistribution, and occupancy relationships, which are crucial for its application in clinical and research settings (Gunn et al., 2011).
Eigenschaften
CAS-Nummer |
896117-64-9 |
|---|---|
Produktname |
GSK931145 |
Molekularformel |
C23H30N2O |
Molekulargewicht |
350.51 |
IUPAC-Name |
N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1 |
InChI-Schlüssel |
BMXRRRIDMAIEKX-NRFANRHFSA-N |
SMILES |
O=C(N[C@H](C1(N(C)C)CCCC1)C2=CC=CC=C2)C3=C(C)C=CC=C3C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK931145; GSK 931145; GSK-931145. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}methyl)-2-Fluorophenyl]boronic Acid](/img/structure/B607793.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)





![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)
![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)
